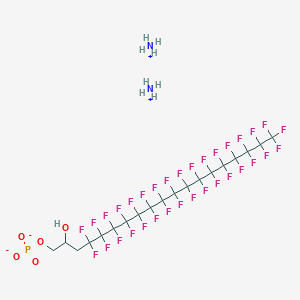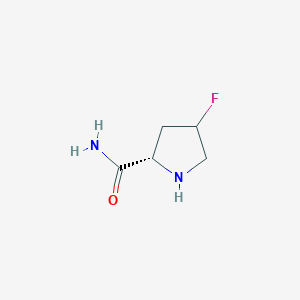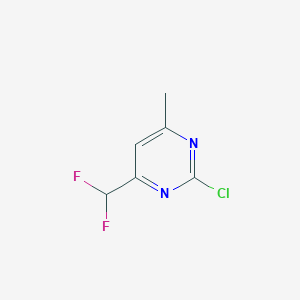
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced production costs. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated pyrimidine derivatives. These compounds often exhibit improved pharmacokinetic properties and increased metabolic stability.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its incorporation into these products can enhance their efficacy and environmental stability.
作用机制
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The presence of the difluoromethyl group can enhance its binding affinity to molecular targets, leading to increased potency. The compound can interact with various pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
- 2-Chloro-4-(difluoromethyl)-6-methylquinoline
Uniqueness
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and difluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness.
属性
分子式 |
C6H5ClF2N2 |
|---|---|
分子量 |
178.57 g/mol |
IUPAC 名称 |
2-chloro-4-(difluoromethyl)-6-methylpyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(5(8)9)11-6(7)10-3/h2,5H,1H3 |
InChI 键 |
UKTBKTUARUMILG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


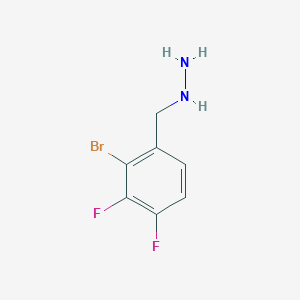
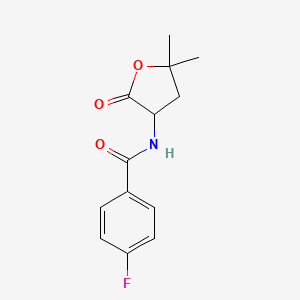

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
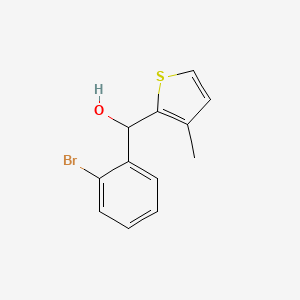
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)
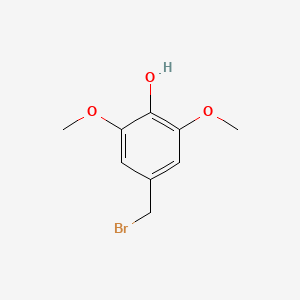
![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
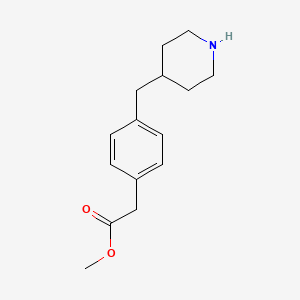
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)
